molecular formula C5H11NOS B2883873 (3R,4S)-4-Methylsulfanyloxolan-3-amine CAS No. 930101-14-7

(3R,4S)-4-Methylsulfanyloxolan-3-amine

Cat. No.: B2883873
CAS No.: 930101-14-7
M. Wt: 133.21
InChI Key: PGEVHBGKXCWEJD-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-Methylsulfanyloxolan-3-amine is a chiral compound with a unique stereochemistry It is an oxolane derivative with a methylsulfanyl group at the 4-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Methylsulfanyloxolan-3-amine typically involves the formation of the oxolane ring followed by the introduction of the methylsulfanyl and amine groups. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions using methylthiol or its derivatives. The amine group is usually introduced via reductive amination or through the use of amine-protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Methylsulfanyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The oxolane ring can be reduced to a tetrahydrofuran derivative using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, isocyanates, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Amides, ureas, alkylated amines.

Scientific Research Applications

(3R,4S)-4-Methylsulfanyloxolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methylsulfanyloxolan-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3,4-Dihydro-8-hydroxy-4-methoxy-3-methylisocoumarin: A compound with a similar stereochemistry but different functional groups.

    (3R,4S)-4-Cyanotetrahydropyran-3-yl: Another oxolane derivative with a cyanide group instead of a methylsulfanyl group.

Uniqueness

(3R,4S)-4-Methylsulfanyloxolan-3-amine is unique due to its specific combination of functional groups and stereochemistry. The presence of both the methylsulfanyl and amine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R,4S)-4-methylsulfanyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-8-5-3-7-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEVHBGKXCWEJD-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1COC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.